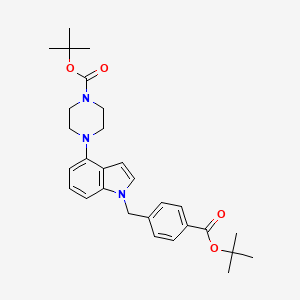

![molecular formula C27H33N2OP B565396 2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy CAS No. 78140-47-3](/img/structure/B565396.png)

2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

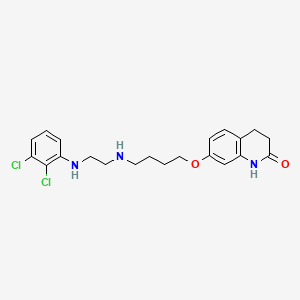

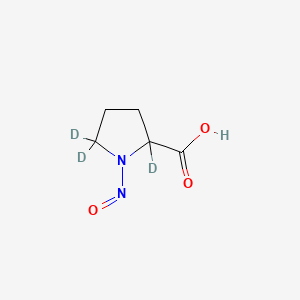

The compound “2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also contains a triphenylphosphoranylidene group, which is often used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the piperidine ring and the triphenylphosphoranylidene group. These groups would likely contribute to the overall stability and reactivity of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine ring could potentially make the compound a base .Applications De Recherche Scientifique

Synthesis and Biological Properties

- Spin-Labeled 9-Aminoacridines : This compound has been synthesized and assayed for biological activity in various systems. It showed potential as a probe for nucleic acids due to its interaction with calf thymus DNA and Escherichia coli DNA-primed RNA polymerase (Sinha et al., 1976).

Stability and Metabolic Transformation

- Stability of Piperidine Nitroxides : The compound's modified forms have been investigated for stability in biological systems, particularly in the presence of hepatic microsomal fractions. This research aids understanding of its 'metabolic stability' in vivo (Babic et al., 2020).

Chemical Reactions and Synthesis

- Selective Oxidation of Alcohols : 2,2,6,6-Tetramethyl-1-piperidinyloxy has been used as a catalyst in the efficient oxidation of primary alcohols to aldehydes, showing high chemoselectivity and no overoxidation (Einhorn et al., 1996).

- Electronic Structure Analysis : The electron difference-density distribution and intermolecular hydrogen bond systems in crystals of stable nitroxide radicals, including this compound, have been studied, contributing to the understanding of their molecular structure (Ciunik, 1997).

Applications in Polymerization

- Thermal Decomposition in Polymerization : Research on the thermal decomposition of related compounds has contributed to understanding the polymerization of styrene, where the compound acts as an initiator (Howell et al., 1999).

Magnetic Properties and Imaging

- Magnetic Resonance Imaging (MRI) : Studies on tetraethyl-substituted piperidine nitroxides, related to this compound, have been used in MRI and EPR imaging in vivo, revealing their utility in three-dimensional imaging of mouse heads (A. Kajiwara et al., 1994).

Redox Reactions

- Study of Redox Derivatives : Research has been conducted on the synthesis and structure of redox derivatives of related compounds, providing insights into the redox reactions involving nitroxide radicals (Sen' et al., 2014).

Mécanisme D'action

Target of Action

It is classified as a secondary amine and is used as an intermediate in the synthesis of various compounds .

Mode of Action

The compound is used as an intermediate in the synthesis of various compounds, including photostabilizers for polymers . It is prepared through the reductive amination reaction of the corresponding ketone

Action Environment

The compound is relatively stable , and its action as a synthetic intermediate would primarily take place in a controlled laboratory or industrial environment. Environmental factors influencing its action, efficacy, and stability would likely include reaction conditions such as temperature, pH, and the presence of other reactants or catalysts.

Orientations Futures

Propriétés

IUPAC Name |

(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)imino-triphenyl-λ5-phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2OP/c1-26(2)20-22(21-27(3,4)29(26)30)28-31(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-19,22,30H,20-21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJKMZCLHRRXHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N2OP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676262 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78140-47-3 |

Source

|

| Record name | 2,2,6,6-Tetramethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]piperidin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

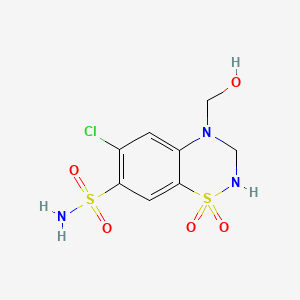

![4-[2-(2-Trityltetrazol-5-yl)phenyl]benzoic acid](/img/structure/B565316.png)

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)